molecular formula C9H7FN2O B12851627 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one

Cat. No.: B12851627
M. Wt: 178.16 g/mol
InChI Key: CYOHHDZLETZQQH-UHFFFAOYSA-N
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Description

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine scaffold substituted with a fluoro group at the 7-position and an acetyl group at the 3-position. This structure combines the electron-withdrawing properties of fluorine with the planar aromatic system of imidazo[1,2-a]pyridine, making it a promising candidate for pharmaceutical and materials science applications. The compound’s molecular formula is C₉H₇FN₂O, with a molecular weight of 178.17 g/mol and CAS number 1443145-91-2 . Fluorine’s electronegativity enhances metabolic stability and binding affinity in biological systems, while the ketone group allows for further functionalization via nucleophilic addition or condensation reactions .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

1-(7-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-4-7(10)2-3-12(8)9/h2-5H,1H3

InChI Key

CYOHHDZLETZQQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles under acidic conditions to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the imidazo[1,2-a]pyridine core, followed by functional group modifications to introduce the fluorine atom and the ethanone group .

Chemical Reactions Analysis

Types of Reactions

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for tailored applications. Below is a detailed comparison of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one with analogous compounds:

Structural Modifications and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one F at position 7 178.17 1443145-91-2 High electronegativity, metabolic stability, potential kinase inhibition .
1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone Br at position 6 239.07 30493-41-5 Bulky bromine increases molecular weight; used in cross-coupling reactions. Requires strict safety protocols due to toxicity .
1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one F at position 8 178.17 1443145-91-2 Similar to 7-Fluoro isomer but altered steric effects; potential differences in target binding .
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone 2,7-dimethyl; 4-F-sulfanyl 330.83 478042-05-6 Sulfanyl group enhances redox activity; dimethyl groups increase hydrophobicity. Used in uranyl complex synthesis for materials science .
Chalcone [(E)-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one] 2,6-dimethyl; nitro-phenyl 335.35 - Nitro group enables π-stacking interactions; inhibits STAT3 phosphorylation in cancer studies .

Biological Activity

1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine framework and a fluorine atom at the 7-position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances its electronic properties, which may influence its reactivity and interactions with biological targets.

The molecular formula of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is C9H7FN2O, with a molecular weight of 178.16 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
IUPAC Name1-(7-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
InChIInChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-4-7(10)2-3-12(8)9/h2-5H,1H3
InChI KeyCYOHHDZLETZQQH-UHFFFAOYSA-N
Canonical SMILESCC(=O)C1=CN=C2N1C=CC(=C2)F

The biological activity of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can modulate the activity of these targets, while the fluorine substitution enhances binding affinity and metabolic stability.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes.
  • Receptor Modulation: It could modulate receptor activity, impacting various signaling pathways.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anticancer Activity: Compounds derived from imidazo[1,2-a]pyridine have been reported to exhibit cytotoxic effects against cancer cell lines. For example, derivatives have shown inhibition of cell proliferation in breast and prostate cancer models.
  • Antimicrobial Properties: Some imidazo[1,2-a]pyridine derivatives demonstrate antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases.
  • Neuroprotective Effects: Certain derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting that modifications to the imidazo[1,2-a]pyridine structure can enhance neuroprotective properties.

Comparative Analysis

To understand the uniqueness of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one compared to similar compounds, a comparison with related structures is beneficial.

Compound NameDescription
2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-oneSimilar structure with a trifluoromethyl group; potential for different biological interactions.
3-Fluoroimidazo[1,2-a]pyridin-2-yl-phosphonatesContains a phosphonate group; studied for biological activity and coordination chemistry.

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